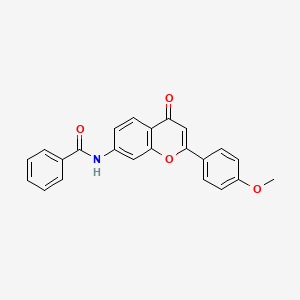

N-(2-(4-metoxifenil)-4-oxo-4H-croman-7-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide, also known as 4-Methoxyphenyl derivative of 7-hydroxy-4H-chromen-4-one, is a chemical compound that has been studied for its potential in various scientific research applications.

Aplicaciones Científicas De Investigación

- N-(2-(4-metoxifenil)-4-oxo-4H-croman-7-il)benzamida ha demostrado ser prometedora como agente anticancerígeno. Los investigadores han investigado su capacidad para inhibir el crecimiento tumoral y la metástasis. Puede interferir con procesos celulares clave, lo que lo convierte en un posible candidato para terapias contra el cáncer dirigidas .

- La inflamación juega un papel crucial en diversas enfermedades. Este compuesto ha sido estudiado por sus efectos antiinflamatorios. Al modular las vías inflamatorias, podría contribuir al desarrollo de nuevos fármacos antiinflamatorios .

- El estrés oxidativo contribuye al envejecimiento y a diversas condiciones de salud. STK925556 exhibe propiedades antioxidantes, eliminando los radicales libres y protegiendo las células del daño. Los investigadores están explorando su potencial para prevenir enfermedades relacionadas con el estrés oxidativo .

- Los trastornos neurodegenerativos, como las enfermedades de Alzheimer y Parkinson, se caracterizan por el daño neuronal. Este compuesto ha sido investigado por sus propiedades neuroprotectoras. Puede mejorar la supervivencia neuronal y reducir la neuroinflamación .

- Las infecciones virales siguen siendo un desafío para la salud mundial. Estudios preliminares sugieren que This compound podría inhibir la replicación viral. Su potencial antiviral justifica una mayor exploración .

- Los investigadores están explorando el uso de este compuesto en sistemas de liberación de fármacos. Su estructura química única permite la modificación, lo que lo hace adecuado para la administración dirigida de fármacos a tejidos o células específicas .

Actividad Anticancerígena

Propiedades Antiinflamatorias

Potencial Antioxidante

Efectos Neuroprotectores

Actividad Antiviral

Sistemas de Liberación de Fármacos

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-18-10-7-15(8-11-18)21-14-20(25)19-12-9-17(13-22(19)28-21)24-23(26)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELDEWDLKJQHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2518827.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2518828.png)

![N-benzyl-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2518832.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)

![4-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2518843.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)